(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Descripción
The compound (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features a tetrahydrobenzo[b]thiophene core substituted with a methyl group at position 6 and an acrylamido side chain containing a cyano group and furan-2-yl moiety. Its synthesis likely involves Knoevenagel condensation, as seen in analogous compounds, where a cyanoacetamido intermediate reacts with furfuraldehyde under acidic or basic conditions . The (E)-configuration of the acrylamido double bond is stabilized by conjugation with the electron-withdrawing cyano group. Key structural features include:
- Tetrahydrobenzo[b]thiophene core: Provides a rigid, partially saturated bicyclic framework.
- 6-Methyl substituent: Enhances steric bulk and may influence pharmacokinetic properties.
Propiedades
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-3-25-20(24)17-15-7-6-12(2)9-16(15)27-19(17)22-18(23)13(11-21)10-14-5-4-8-26-14/h4-5,8,10,12H,3,6-7,9H2,1-2H3,(H,22,23)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMYNBNRCXEHDU-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CC=CO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors. The presence of a furan ring , cyano group , and benzo[b]thiophene core contributes to its unique pharmacological properties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Induces apoptosis and necrosis |
| HepG-2 | 25.5 | Cell cycle arrest at G2/M phase |
In vitro assays indicated that treatment with the compound resulted in a substantial reduction in cell viability, with flow cytometry analysis revealing an increase in early and late apoptotic cells compared to untreated controls. The compound also demonstrated a capacity to induce cell cycle arrest, particularly at the G2/M phase.
Antimicrobial Activity
The compound has shown promising results in antimicrobial tests against both Gram-positive and Gram-negative bacteria. The following table illustrates its antibacterial efficacy:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Bacillus subtilis | 18 | 100 |
These results suggest that the compound possesses notable antibacterial properties, potentially due to the presence of the furan moiety which has been associated with enhanced antimicrobial activity.
Case Studies
- In Vivo Studies : In animal models, the compound demonstrated a reduction in tumor size when administered at appropriate dosages. Histopathological examinations indicated decreased cellular proliferation and increased apoptotic markers in treated tumors compared to controls.
- Mechanistic Studies : Molecular docking studies have suggested that the compound may interact with key proteins involved in cancer cell survival pathways, such as STAT3 and JAK2. These interactions could contribute to its observed antiproliferative effects.
Comparación Con Compuestos Similares
Key Observations :
- Synthetic Yields: Knoevenagel condensations (e.g., compound 3d) achieve higher yields (72–94%) compared to multicomponent Petasis reactions (22%) due to simpler reaction conditions and fewer byproducts .
- Substituent Effects : The target compound’s furan-2-yl group contrasts with phenyl or hydroxyphenyl groups in analogues. Furan’s oxygen atom may enhance solubility and hydrogen-bonding capacity compared to hydrophobic phenyl rings .
Electronic and Steric Effects
- Cyano Group: Present in all listed compounds, it increases electrophilicity, facilitating nucleophilic interactions in biological systems .
- Furan vs.
Crystallographic and Spectroscopic Data
- IR/NMR Trends : All analogues show characteristic peaks for ester C=O (~1660 cm⁻¹), amide C=O (~1605 cm⁻¹), and C≡N (~2212 cm⁻¹) in IR spectra . In ¹H NMR, the acrylamido -CH= proton resonates at δ 8.2–8.3 ppm, while furan protons in the target compound would appear at δ 6.3–7.6 ppm .
- Mass Spectrometry : Molecular ions (e.g., m/z 369 for 3d) align with theoretical values, confirming structural integrity .
Research Implications
The structural uniqueness of the target compound lies in its furan-2-yl substituent and 6-methyltetrahydrobenzo[b]thiophene core, which distinguish it from phenyl-substituted analogues. Further studies should explore:
- Synthetic Optimization : Improving yields via catalytic systems or solvent modifications.
- Biological Screening : Testing for furan-specific interactions in antioxidant, anti-inflammatory, or antimicrobial assays.
- Structure-Activity Relationships (SAR): Correlating substituent electronic effects (cyano, furan) with bioactivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
- Methodological Answer : The compound is synthesized via a Knoevenagel condensation reaction. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole to form an intermediate. Subsequent condensation with furan-2-carbaldehyde in toluene, catalyzed by piperidine and acetic acid under reflux (5–6 hours), yields the target compound. Purification is achieved via recrystallization in alcohol .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization involves:
- IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms substituent positions (e.g., methyl groups at δ ~1.35 ppm in ¹H NMR; ester carbonyl at δ ~166 ppm in ¹³C NMR) .
- LC-MS/HRMS : Validates molecular weight and purity .
Q. What safety precautions are required during handling?
- Methodological Answer : Use PPE (gloves, goggles) due to irritant properties (Hazard Code: Xi). Avoid inhalation and ensure ventilation. Store at room temperature, away from ignition sources. Refer to SDS for disposal guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Methodological Answer :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for Gewald reactions .
- Catalyst tuning : Morpholine or diethylamine (1 eq.) at 40–70°C improves cyclization efficiency .
- Purification : Reverse-phase HPLC (MeCN:H₂O gradient) resolves regioisomers .
Q. What structural features influence biological activity in related benzo[b]thiophene derivatives?
- Methodological Answer :
- Core modifications : The tetrahydrobenzo[b]thiophene core enhances metabolic stability compared to non-hydrogenated analogs .
- Substituent effects :
- Furan-2-yl : Increases antioxidant activity via π-π stacking with biological targets .
- Cyanoacrylamido group : Enhances enzyme inhibition (e.g., COX-2) through covalent interactions .
- Comparative data :
| Derivative | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| Compound A | Benzo[b]thiophene | Ethyl ester | Anticancer (IC₅₀ = 2.1 µM) |
| Compound B | Thiazole | Methyl furan | Antioxidant (EC₅₀ = 12 µM) |
Q. How do researchers resolve contradictions in bioactivity data across similar compounds?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidant assays) .
- SAR studies : Compare logP values (e.g., furan derivatives have lower logP, improving solubility but reducing membrane permeability) .
- Docking simulations : Identify binding affinity variations (e.g., furan vs. phenyl substituents in enzyme active sites) .
Q. What strategies are used to evaluate the compound’s mechanism of action in vitro?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ against COX-2 or xanthine oxidase using fluorometric kits .
- Receptor binding : Radioligand displacement assays (e.g., NMDA receptor modulation for neuroactive derivatives) .
- ROS scavenging : DPPH/ABTS assays quantify antioxidant capacity (λ = 517 nm) .
Q. How is regioselectivity ensured during functionalization of the tetrahydrobenzo[b]thiophene core?
- Methodological Answer :
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
